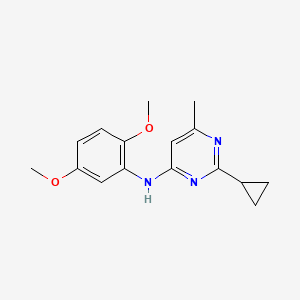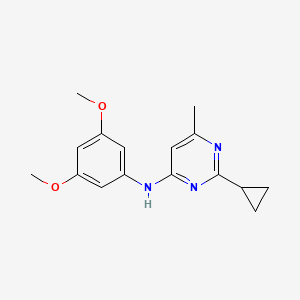![molecular formula C13H20N4O2S B6435382 N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2549026-55-1](/img/structure/B6435382.png)
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyrimidine moiety, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, an azetidine ring, and a cyclopropane ring, all connected by methylene (-CH2-) groups and a sulfonamide group . The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Generally, compounds containing pyrimidine and sulfonamide groups are polar and often exhibit good solubility in water .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-14-6-5-13(15-10)17-8-11(9-17)7-16(2)20(18,19)12-3-4-12/h5-6,11-12H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHRTQMMKBEFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)CN(C)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6435299.png)

![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B6435319.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine](/img/structure/B6435333.png)
![N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide](/img/structure/B6435340.png)
![N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435363.png)
![N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435369.png)
![N-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435374.png)
![N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435386.png)
![N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435397.png)
![N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435401.png)
![2-cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6435405.png)
![N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435416.png)